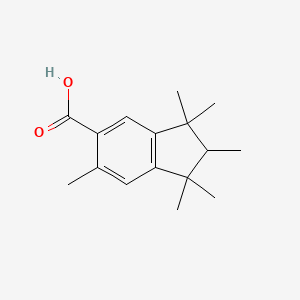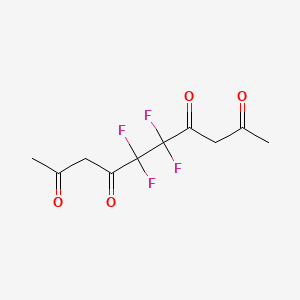
1,1,2,3,3,6-Hexamethyl-2,3-dihydro-1H-indene-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,3,3,6-Hexamethyl-2,3-dihydro-1H-indene-5-carboxylic acid is an organic compound with a complex structureThe compound’s molecular formula is C17H24O, and it has a molecular weight of 244.3719 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,3,3,6-Hexamethyl-2,3-dihydro-1H-indene-5-carboxylic acid involves several steps. One common method is the reaction of hexamethylbenzene with appropriate reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using advanced equipment and techniques. The process often includes purification steps to ensure the final product meets the required purity standards. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,3,3,6-Hexamethyl-2,3-dihydro-1H-indene-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often employed.
Substitution: Halogenation reactions using reagents like chlorine (Cl2) or bromine (Br2) can introduce halogen atoms into the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in halogenated derivatives .
Applications De Recherche Scientifique
1,1,2,3,3,6-Hexamethyl-2,3-dihydro-1H-indene-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating specific diseases.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and other industrial products
Mécanisme D'action
The mechanism of action of 1,1,2,3,3,6-Hexamethyl-2,3-dihydro-1H-indene-5-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,2,3,3,6-Hexamethyl-2,3-dihydro-1H-inden-5-yl methyl ketone
- 5-Acetyl-1,1,2,3,3,6-hexamethylindan
- Phantolide
Uniqueness
1,1,2,3,3,6-Hexamethyl-2,3-dihydro-1H-indene-5-carboxylic acid stands out due to its specific chemical structure, which imparts unique properties and reactivity.
Propriétés
Numéro CAS |
63084-10-6 |
|---|---|
Formule moléculaire |
C16H22O2 |
Poids moléculaire |
246.34 g/mol |
Nom IUPAC |
1,1,2,3,3,6-hexamethyl-2H-indene-5-carboxylic acid |
InChI |
InChI=1S/C16H22O2/c1-9-7-12-13(8-11(9)14(17)18)16(5,6)10(2)15(12,3)4/h7-8,10H,1-6H3,(H,17,18) |
Clé InChI |
FSMFLKCQIQYWKU-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C2=C(C1(C)C)C=C(C(=C2)C)C(=O)O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 7-nitro-6-[(2-nitroethyl)sulfanyl]heptanoate](/img/structure/B14491655.png)


![4,5-Dichloro-2-[(4-fluorophenyl)methylidene]cyclopent-4-ene-1,3-dione](/img/structure/B14491663.png)



![1,1'-[Methylenebis(oxy)]bis(3,4-dimethylbenzene)](/img/structure/B14491690.png)




